Lithium isobutyrate

Thermal Analysis Alkali Alkanoates Stability Studies

Lithium isobutyrate is the critical precursor for methyl α‑lithioisobutyrate (MIB‑Li), the validated model for methacrylate polymerization active centers. Its branched isobutyrate structure dictates unique aggregation states essential for reproducible kinetics. Sourced for patented neuropsychiatric lithium formulations (US 20230365492) and non‑mesogenic baseline studies. Avoid generic substitution; isomer‑specific reactivity matters. Buy high‑purity lithium isobutyrate to ensure research integrity.

Molecular Formula C4H7LiO2
Molecular Weight 94.1 g/mol
CAS No. 25179-23-1
Cat. No. B1604037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium isobutyrate
CAS25179-23-1
Molecular FormulaC4H7LiO2
Molecular Weight94.1 g/mol
Structural Identifiers
SMILES[Li+].CC(C)C(=O)[O-]
InChIInChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
InChIKeyIIDVGIFOWJJSIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Isobutyrate (CAS 25179-23-1): Procurement-Grade Specifications and Baseline Chemical Profile for Research Sourcing


Lithium isobutyrate (CAS 25179-23-1), also known as lithium 2-methylpropanoate, is an organic lithium carboxylate with the molecular formula C4H7LiO2 and a molecular weight of 94.038 g/mol . This branched-chain alkanoate is commercially available in powder or lump form with typical purity specifications ranging from 95% to ≥98% . As an organo-metallic compound [1], it exhibits moisture sensitivity and is designated for research use only (RUO), not intended for human or veterinary applications . The compound serves as a key synthetic precursor in organic chemistry [2], particularly in anionic polymerization model systems [3], and is under active patent investigation as a component in novel lithium organic acid-amino acid salt formulations for neuropsychiatric applications [4].

Why Generic Substitution Fails for Lithium Isobutyrate (CAS 25179-23-1): Structural Branching Dictates Physicochemical and Application-Specific Differentiation


Generic substitution among lithium carboxylates is scientifically invalid due to the profound influence of the alkyl chain structure on both physical properties and chemical reactivity. The branched isobutyrate anion (2-methylpropanoate) confers distinct thermal behavior [1] and mesomorphic properties [2] compared to its linear structural isomer, lithium n-butyrate, as well as other alkali metal isobutyrates [3]. Furthermore, the specific steric and electronic environment of the α-lithiated derivative is critical in anionic polymerization model systems, where aggregation state and reactivity are uniquely governed by the isobutyrate structure [4]. In emerging neuropsychiatric applications, lithium isobutyrate is specifically claimed in patent literature as a component of novel lithium organic acid-amino acid salts, a role for which other lithium salts are not disclosed as direct alternatives [5]. These structural and functional dependencies necessitate precise compound identification for reproducible research outcomes and targeted intellectual property development.

Quantitative Differentiation of Lithium Isobutyrate (CAS 25179-23-1) Against Comparators: A Data-Driven Evidence Guide for Scientific Selection


Thermal Stability Ranking of Lithium Isobutyrate Among Alkali Metal Isobutyrates and Linear Isomers

Lithium isobutyrate exhibits distinct thermal decomposition behavior under both inert and oxygen atmospheres compared to its sodium and potassium analogs, as well as its linear isomer. A comparative thermal analysis study performed between room temperature and 873 K (600°C) provides the foundational stability ranking [1].

Thermal Analysis Alkali Alkanoates Stability Studies

Mesomorphic Phase Behavior: Lithium vs. Sodium and Cesium Isobutyrates

Phase diagram analysis reveals that sodium and cesium isobutyrates possess latent mesogenic (liquid crystal-forming) properties, whereas lithium isobutyrate is classified as non-mesogenic [1]. In binary mixtures with cesium isobutyrate, sodium isobutyrate forms smectic liquid crystals in certain composition ranges due to latent mesomorphism and dissimilar cation interactions, a property not observed for the lithium analog [2].

Liquid Crystals Phase Diagrams Ionic Liquids

Exclusive Patent Position: Lithium Isobutyrate as a Claimed Component in Novel Neuropsychiatric Salt Formulations

In contrast to commonly used inorganic lithium salts like lithium carbonate or lithium citrate, lithium isobutyrate is specifically claimed as a component in a novel class of lithium organic acid-amino acid salts for the treatment of neuropsychiatric diseases [1]. The patent explicitly identifies lithium isobutyrate, alongside lithium n-butyrate, lithium lactate, lithium citrate, and lithium cholesterol, as preferred organic acids for forming these novel salts [1]. This inclusion is driven by the goal of improving upon the narrow safety range and toxicity (e.g., kidney damage, metabolic acidosis) associated with long-term use of inorganic lithium salts [1].

Neuropsychiatric Bipolar Disorder Lithium Salts Patent

Physical Form and Purity Consistency for Reproducible Research Procurement

Commercial lithium isobutyrate is consistently specified as a white powder or lump solid with a purity of ≥98% from major suppliers . This contrasts with lower purity grades (e.g., 95%) or unspecified physical forms for related alkali isobutyrates, which are less commonly available as off-the-shelf research chemicals. The defined purity and physical state are critical for ensuring reproducible stoichiometry in synthesis and consistent material properties in physical studies.

Procurement Quality Control Material Science

Aggregation State in Anionic Polymerization: Methyl α-Lithioisobutyrate (MIB-Li) as a Hexameric Prism Model

In anionic polymerization of methacrylates, the active center is modeled by the enolate of methyl isobutyrate, methyl α-lithioisobutyrate (MIB-Li). Density Functional Theory (DFT) calculations show that the most stable aggregate of MIB-Li is a hexameric structure of prismatic type [1]. This aggregation behavior is specific to the isobutyrate structure and differs from other ester enolates.

Anionic Polymerization DFT Model Systems

Physicochemical Property Profile: Boiling Point, Flash Point, and Moisture Sensitivity

Lithium isobutyrate is characterized by a boiling point of 155.2°C at 760 mmHg and a flash point of 58.1°C . It is specifically identified as moisture sensitive, requiring storage in a sealed, dry environment to prevent decomposition . This handling requirement differentiates it from non-hygroscopic salts and must be factored into procurement and experimental planning.

Safety Data Material Handling Physicochemical Properties

Optimal Application Scenarios for Lithium Isobutyrate (CAS 25179-23-1) Based on Quantified Differentiation Evidence


Anionic Polymerization Model Studies Using Methyl α-Lithioisobutyrate (MIB-Li)

Lithium isobutyrate serves as the direct precursor to methyl α-lithioisobutyrate (MIB-Li), a critical model compound for the active center in the anionic polymerization of methacrylates. DFT studies have established that MIB-Li forms stable hexameric prismatic aggregates [1]. This specific aggregation behavior is essential for accurate modeling of polymerization kinetics and stereochemistry. Procurement of lithium isobutyrate is therefore justified for researchers synthesizing MIB-Li to study or control methacrylate polymerization mechanisms.

Development of Novel Lithium Organic Acid-Amino Acid Salts for Neuropsychiatric Disorders

For pharmaceutical and academic research groups developing next-generation lithium therapeutics with improved safety profiles, lithium isobutyrate is a key starting material. It is explicitly claimed in U.S. Patent Application 20230365492 as a component in novel lithium organic acid-amino acid salts designed to treat bipolar disorder and neurodegenerative diseases while mitigating the toxicity associated with inorganic lithium salts [1]. Sourcing lithium isobutyrate is necessary to practice the patented compositions or to conduct comparative studies against these novel formulations.

Comparative Physicochemical Studies of Alkali Metal Alkanoates

The distinct thermal stability and non-mesogenic nature of lithium isobutyrate, as evidenced by comparative studies with sodium and potassium isobutyrates and linear isomers [1][2], make it a valuable compound for systematic investigations into the relationship between cation size, alkyl chain branching, and bulk material properties. Researchers exploring ionic liquid crystals or structure-property relationships in organic salts should procure lithium isobutyrate as a well-characterized, non-mesogenic baseline compound.

Synthesis of α-Substituted Carboxylic Acids and Aldehydes via α-Lithioisobutyrate Dianion

As described in the foundational work by Creger (J. Am. Chem. Soc. 1967) and subsequent patent literature (U.S. Patent 3,963,784), lithium α-lithioisobutyrate, derived from lithium isobutyrate, is a key intermediate for synthesizing α-substituted carboxylic acids and, upon decarboxylation, aldehydes [1][2]. This route is particularly relevant when working with branched-chain substrates where the steric bulk of the isobutyrate group influences reaction selectivity. Procurement of lithium isobutyrate enables access to this specific synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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